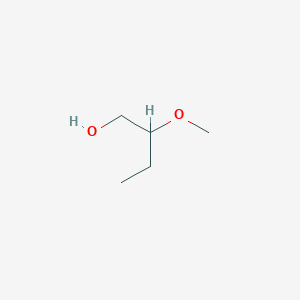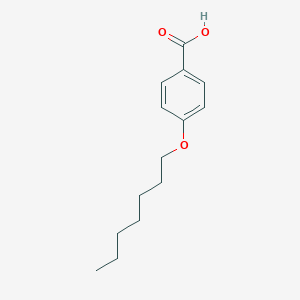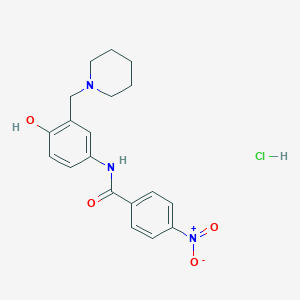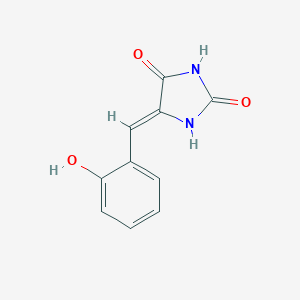
5-Salicylidenehydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Salicylidenehydantoin (SHD) is a chemical compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. SHD has been widely used in scientific research due to its ability to form coordination complexes with various metal ions.
Mechanism Of Action
The mechanism of action of 5-Salicylidenehydantoin is based on its ability to form coordination complexes with metal ions. The formed complexes can interact with biological molecules, such as proteins and nucleic acids, and modify their function. For example, 5-Salicylidenehydantoin-copper complexes have been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
5-Salicylidenehydantoin and its metal complexes have been shown to have various biochemical and physiological effects. For example, 5-Salicylidenehydantoin-copper complexes have been shown to induce oxidative stress in cancer cells, leading to cell death. 5-Salicylidenehydantoin-nickel complexes have been shown to inhibit the growth of bacteria, making them potential antibacterial agents.
Advantages And Limitations For Lab Experiments
5-Salicylidenehydantoin has several advantages for lab experiments, such as its ability to form stable coordination complexes with metal ions, its high purity, and its solubility in organic solvents. However, 5-Salicylidenehydantoin has some limitations, such as its low solubility in water, which can limit its use in biological systems.
Future Directions
There are several future directions for the use of 5-Salicylidenehydantoin in scientific research. One potential application is in the development of new antibacterial agents, as 5-Salicylidenehydantoin-nickel complexes have shown promising results in inhibiting bacterial growth. Another potential application is in the development of new anticancer agents, as 5-Salicylidenehydantoin-copper complexes have shown promising results in inducing oxidative stress in cancer cells. Additionally, the use of 5-Salicylidenehydantoin and its metal complexes in catalysis and electrochemistry is an area of ongoing research.
Synthesis Methods
5-Salicylidenehydantoin can be synthesized by the reaction of salicylaldehyde and hydantoin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form 5-Salicylidenehydantoin. The purity of the synthesized 5-Salicylidenehydantoin can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-Salicylidenehydantoin has been extensively used in scientific research as a ligand for metal ions. It forms stable coordination complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in various applications, such as catalysis, electrochemistry, and bioinorganic chemistry.
properties
CAS RN |
90771-20-3 |
|---|---|
Product Name |
5-Salicylidenehydantoin |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5- |
InChI Key |
GXPDYJIBYGLMKU-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Other CAS RN |
90771-20-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



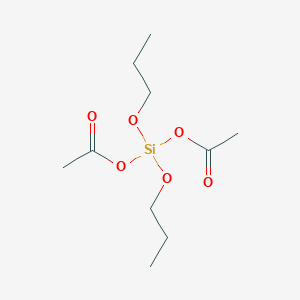
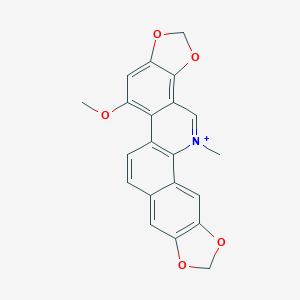
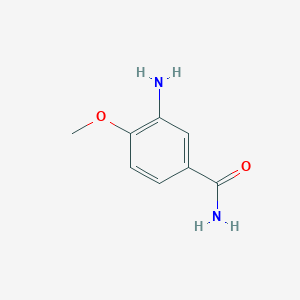
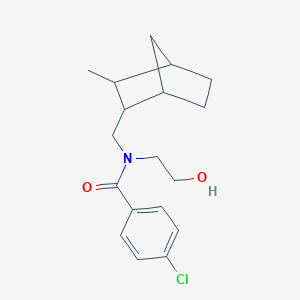
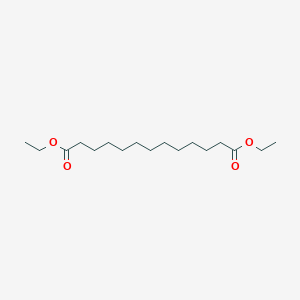
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
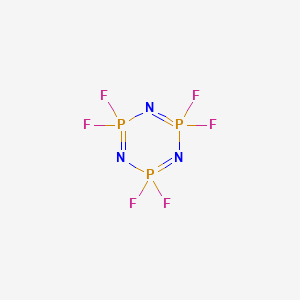
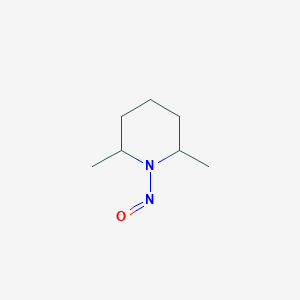
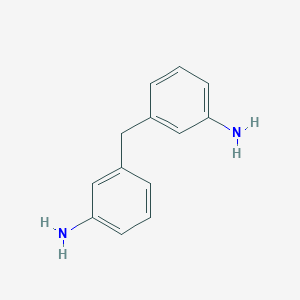
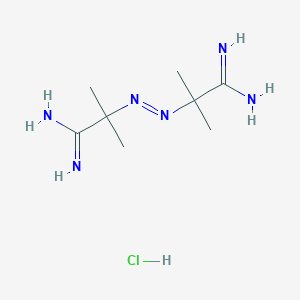
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
